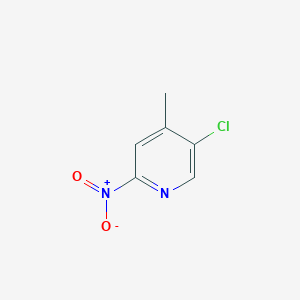

5-Chloro-4-methyl-2-nitropyridine

Description

Structure

3D Structure

Properties

Molecular Formula |

C6H5ClN2O2 |

|---|---|

Molecular Weight |

172.57 g/mol |

IUPAC Name |

5-chloro-4-methyl-2-nitropyridine |

InChI |

InChI=1S/C6H5ClN2O2/c1-4-2-6(9(10)11)8-3-5(4)7/h2-3H,1H3 |

InChI Key |

VUGDUKCRHVYHJO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=NC=C1Cl)[N+](=O)[O-] |

Origin of Product |

United States |

Nitration Step:conventional Nitration of Pyridine Rings Involves the Use of Potent and Hazardous Acid Mixtures Like Nitric Acid and Sulfuric Acid, Which Generate Significant Acidic Waste.guidechem.comresearchgate.netgreener Alternatives Focus on Replacing These Corrosive Liquid Acids.

Alternative Nitrating Agents: The use of dinitrogen pentoxide (N₂O₅) in an organic solvent or liquid SO₂ represents a milder approach. This method proceeds by forming an N-nitropyridinium ion, which then rearranges to yield the 3-nitropyridine (B142982) derivative. researchgate.net

Solid Acid Catalysts: Research into solid acid catalysts, such as zeolites or clays, offers a pathway to recyclable, heterogeneous catalysis for nitration, thereby simplifying product separation and minimizing waste.

Strategic Synthesis: A patented method for producing the related compound 2-chloro-5-nitropyridine (B43025) circumvents the hazardous nitration step altogether by starting with 2-halogenated acrylate (B77674) and nitromethane. google.com

Chlorination and Halogenation:traditional Chlorination Often Employs Reagents Like Phosphorus Pentachloride or Thionyl Chloride, Which Are Hazardous and Produce Corrosive Byproducts.guidechem.comsustainable Approaches Utilize Alternative Chlorinating Agents and Solvent Free Conditions.

Reactions Involving the Nitro Group

The nitro group at the C-2 position of the pyridine ring is a key functional handle, enabling both reductive transformations and substitution reactions.

Reductions to Amino Pyridines

The conversion of the nitro group to a primary amine is a fundamental transformation, yielding 5-chloro-4-methylpyridin-2-amine. This product is a valuable intermediate in the synthesis of more complex molecules. This reduction can be achieved through both catalytic hydrogenation and the use of stoichiometric reducing agents.

Catalytic hydrogenation is a widely used method for the reduction of nitroarenes due to its efficiency and the formation of clean byproducts (water). acsgcipr.org The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. For the reduction of nitropyridines, common heterogeneous catalysts include palladium on carbon (Pd/C), platinum on carbon (Pt/C), and Raney nickel. commonorganicchemistry.comresearchgate.net

The general mechanism of heterogeneous catalytic hydrogenation involves the adsorption of the nitro compound and hydrogen gas onto the catalyst surface. youtube.com The reaction then proceeds through a series of steps, likely involving nitroso and hydroxylamine (B1172632) intermediates, before the final amine product is formed.

For substrates containing other reducible functional groups, catalyst selection is critical. For instance, while Pd/C is highly effective, it can also promote dehalogenation, which would be a concern for this compound. In such cases, catalysts like Raney nickel or platinum-based catalysts might offer better selectivity, preserving the chloro substituent. commonorganicchemistry.com Electrocatalytic hydrogenation, an emerging technique, has also been demonstrated for the reduction of pyridines to piperidines and could potentially be adapted for the selective reduction of the nitro group under mild conditions. nih.gov

Table 1: Common Catalysts for Nitro Group Reduction

| Catalyst | Typical Conditions | Selectivity Considerations |

|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ gas, various solvents (e.g., ethanol, ethyl acetate) | Highly active, but may cause dehalogenation. |

| Platinum(IV) Oxide (PtO₂) | H₂ gas, often in acidic media (e.g., acetic acid) researchgate.net | Effective for pyridine ring hydrogenation, but can be used for nitro reduction. researchgate.net |

| Raney Nickel | H₂ gas, typically in alcoholic solvents | Often used when dehalogenation is a concern with Pd/C. commonorganicchemistry.com |

Stoichiometric reducing agents offer an alternative to catalytic hydrogenation, particularly when specific functional group tolerance is required or when specialized high-pressure equipment is unavailable. Common reagents for nitro group reduction include metals in acidic media, such as iron (Fe) in acetic acid or hydrochloric acid, zinc (Zn), and tin(II) chloride (SnCl₂). acsgcipr.orgcommonorganicchemistry.comacsgcipr.org

The mechanism of these reductions generally involves a series of single-electron transfers from the metal to the nitro group, with subsequent protonation of the resulting intermediates. acsgcipr.org

Iron (Fe): Reduction with iron powder in the presence of an acid like acetic acid or a salt like ammonium (B1175870) chloride is a classic and cost-effective method. commonorganicchemistry.comscispace.com It is often favored for its mildness and selectivity.

Tin(II) Chloride (SnCl₂): This reagent is a mild reducing agent capable of selectively reducing nitro groups in the presence of other reducible functionalities. commonorganicchemistry.comacsgcipr.org The reaction is typically carried out in a solvent like ethanol. scispace.com

The choice of reagent can be critical. For instance, while lithium aluminum hydride (LiAlH₄) is a powerful reducing agent, it reduces aliphatic nitro compounds to amines but tends to form azo products with aromatic nitro compounds. commonorganicchemistry.com

Table 2: Stoichiometric Reagents for Nitro Group Reduction

| Reagent | Typical Conditions | Notes |

|---|---|---|

| Iron (Fe) | Acetic acid or HCl | Mild, selective, and cost-effective. commonorganicchemistry.comscispace.com |

| Tin(II) Chloride (SnCl₂) | Ethanol, often with HCl | Provides mild and selective reduction. commonorganicchemistry.comscispace.com |

| Zinc (Zn) | Acetic acid or HCl | Another effective metal for this transformation. commonorganicchemistry.com |

Nucleophilic Aromatic Substitution (SNAr) with Nitro as a Leaving Group

The nitro group is a strong electron-withdrawing group, which activates the aromatic ring towards nucleophilic attack. wikipedia.org In some cases, particularly in highly activated systems, the nitro group itself can act as a leaving group in a nucleophilic aromatic substitution (SNAr) reaction. nih.gov The SNAr mechanism is typically a two-step addition-elimination process. wikipedia.org The nucleophile first attacks the carbon bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. youtube.comacsgcipr.org In the second, usually fast, step, the leaving group departs, restoring the aromaticity of the ring. youtube.com

The displacement of a nitro group is less common than the displacement of a halide but has been observed with a range of nucleophiles, especially in highly electron-deficient rings.

Fluoride (B91410): Nucleophilic fluorination is a significant reaction, particularly in the synthesis of radiolabeled compounds for positron emission tomography (PET). Studies on 2-nitropyridines have shown that [¹⁸F]fluoride can displace the nitro group, even in the presence of electron-donating substituents like methyl groups, albeit at elevated temperatures (e.g., 140 °C). researchgate.netepa.gov The reaction is often facilitated by using a potassium fluoride-Kryptofix 222 complex. epa.gov

Amines: The reaction of nitropyridines with amines can lead to SNAr products. researchgate.net For instance, meso-nitroporphyrins react with various amines to displace the nitro group, providing a metal-free route to N-substituted porphyrins. acs.org However, the reactivity depends on the specific substrate and the nucleophilicity of the amine. researchgate.netreddit.com

Thiolates: Sulfur nucleophiles are generally very effective in SNAr reactions. acsgcipr.org Reactions of 2-methyl- and 2-styryl-3-nitropyridines with thiolate anions have been shown to readily give substitution products where the nitro group is displaced. nih.gov

The rate of SNAr reactions is highly dependent on several factors: the strength of the nucleophile, the electronic nature of the aromatic ring, and the nature of the leaving group. The rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex. nih.govmdpi.com

The stability of the Meisenheimer complex is crucial. Electron-withdrawing groups, like the nitro group itself and the pyridine nitrogen, stabilize the negative charge in the intermediate, thereby facilitating the reaction. wikipedia.orgyoutube.com The position of these activating groups is key; ortho and para positions relative to the leaving group are most effective at stabilizing the intermediate through resonance. masterorganicchemistry.com

In the context of leaving groups, the "element effect" often cited for SNAr reactions (F > Cl > Br > I) is based on the rate-determining nucleophilic addition step, where the high electronegativity of fluorine enhances the electrophilicity of the carbon center. nih.govyoutube.com While the nitro group is a good activating group, its ability as a leaving group is generally considered to be less than that of fluoride but can be comparable to or better than other halogens in certain activated systems. nih.govresearchgate.net Kinetic studies on substituted pyridines and other nitroaromatics have provided detailed insights into these mechanisms, including the influence of solvent and the potential for the reaction to proceed through concerted or borderline stepwise pathways. researchgate.netnih.govnih.gov

Transformations at the Chlorine Substituent

The chlorine atom at the 5-position of this compound is a key site for chemical modifications, primarily through nucleophilic aromatic substitution and transition metal-catalyzed cross-coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for functionalizing aromatic rings, particularly those that are electron-deficient. youtube.comyoutube.com The pyridine ring, being inherently electron-deficient, is susceptible to SNAr reactions, a reactivity that is further enhanced by the presence of the strongly electron-withdrawing nitro group. youtube.comnih.gov

The reactivity of this compound in SNAr reactions is significantly influenced by the electronic and steric effects of its substituents.

Electronic Effects: The nitro group at the 2-position is a powerful electron-withdrawing group, which activates the pyridine ring towards nucleophilic attack. youtube.comnih.gov It does so by stabilizing the negatively charged intermediate, often referred to as a Meisenheimer complex, through resonance. youtube.comresearchgate.net This stabilization is most effective when the electron-withdrawing group is positioned ortho or para to the site of nucleophilic attack. youtube.comstackexchange.com In the case of this compound, the nitro group is ortho to the chlorine substituent, thereby strongly activating it for displacement. The methyl group at the 4-position, being an electron-donating group, has a deactivating effect, but its influence is generally outweighed by the potent activating effect of the nitro group.

Steric Effects: Steric hindrance can play a crucial role in SNAr reactions by impeding the approach of the nucleophile to the reaction center. numberanalytics.comnumberanalytics.com In this compound, the methyl group at the 4-position and the nitro group at the 2-position are adjacent to the chlorine atom at the 5-position. However, since the attack occurs at the carbon bearing the chlorine, the steric hindrance from these groups is not typically prohibitive for many nucleophiles. The size of the incoming nucleophile is also a critical factor; bulkier nucleophiles may experience greater steric hindrance, leading to slower reaction rates compared to smaller nucleophiles. numberanalytics.comcapes.gov.br

In principle, this compound presents a single site for SNAr at the chlorine-bearing carbon. However, the nature of the nucleophile can influence the outcome and efficiency of the reaction.

With a variety of nucleophiles, including amines, alkoxides, and thiolates, the chlorine at the 5-position can be readily displaced. For instance, reaction with amines would lead to the corresponding 5-amino-4-methyl-2-nitropyridine derivatives. The choice of solvent can also influence the reaction, with polar aprotic solvents like DMSO or DMF often being employed to facilitate these transformations. capes.gov.br

Table 1: Examples of SNAr Reactions on Substituted Pyridines

| Reactant | Nucleophile | Product | Reference |

| 2,6-dichloro-3-nitropyridine | Amines | Aminated nitropyridine derivatives | stackexchange.com |

| 2-methoxy-3-nitropyridine | Secondary amines | 2-amino-3-nitropyridine derivatives | researchgate.net |

| 2,6-dichloropyridines | 1-Methylpiperazine | Substituted 2-(1-methylpiperazinyl)pyridines | researchgate.net |

| 3-Nitropyridine (B142982) | Carboxylic acid amide anions | N-(5-nitropyridin-2-yl) carboxamides | researchgate.net |

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions have become indispensable tools in organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. mdpi.commdpi-res.com The chlorine atom of this compound can serve as a handle for such transformations.

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. nih.govorganic-chemistry.org This reaction is widely used for the formation of biaryl compounds. nih.gov this compound can be coupled with various arylboronic acids or their esters in the presence of a palladium catalyst and a base to yield 5-aryl-4-methyl-2-nitropyridine derivatives. The choice of ligand for the palladium catalyst can be crucial for achieving high yields and turnover numbers, with bulky biarylphosphine ligands often being effective. rhhz.netrsc.org

Table 2: Conditions for Suzuki-Miyaura Coupling of Aryl Halides

| Aryl Halide | Boronic Acid/Ester | Catalyst System | Base | Solvent | Reference |

| Aryl/Heteroaryl Bromides | Lithium triisopropyl 2-pyridylboronate | Pd₂(dba)₃ / Ligand 1 | Various | Dioxane | nih.gov |

| 4-Iodoanisole | Phenylboronic acid | Pd/C | K₂CO₃ | DMF | scielo.org.mx |

| 4-Chloroanisole | Aryl boron source | [NHC·H][Pd(η³-R-allyl)Cl₂] | - | Ethanol | rsc.org |

Sonogashira, Heck, and Buchwald-Hartwig Couplings

Other important cross-coupling reactions can also be employed to functionalize this compound.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst, to form a carbon-carbon bond. organic-chemistry.orgwikipedia.orgnih.gov this compound can react with various terminal alkynes to produce 5-alkynyl-4-methyl-2-nitropyridine derivatives, which are valuable intermediates for further synthetic transformations. researchgate.netrsc.org

Heck Coupling: The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene in the presence of a base. organic-chemistry.org This method could potentially be used to introduce alkenyl groups at the 5-position of the pyridine ring.

Buchwald-Hartwig Amination: This is a palladium-catalyzed cross-coupling reaction of amines with aryl halides or triflates, forming carbon-nitrogen bonds. organic-chemistry.org This reaction provides a powerful alternative to traditional methods for the synthesis of arylamines and could be applied to synthesize a wide range of 5-amino-4-methyl-2-nitropyridine derivatives from this compound and various primary or secondary amines.

Reactions at the Methyl Group

Side-Chain Functionalization: Oxidation to Carboxylic Acids and Derivatives

The methyl group at the 4-position of the pyridine ring in this compound is susceptible to oxidation, providing a pathway to valuable carboxylic acid derivatives. This transformation is a common strategy in organic synthesis to introduce a functional group handle for further elaboration. Strong oxidizing agents are typically employed for the oxidation of alkyl side chains on aromatic rings. youtube.com

For instance, the oxidation of a methyl group on a pyridine ring to a carboxylic acid can be achieved using reagents like potassium permanganate (B83412) (KMnO₄) or chromic acid. The reaction generally requires a benzylic hydrogen to be present for the oxidation to initiate. youtube.com In the context of pyridine derivatives, the resulting pyridine carboxylic acids are important intermediates in the synthesis of pharmaceuticals and other fine chemicals.

A patent describes a process for the preparation of 5-chloro-pyridine-2-carboxylic acids with sulfur-containing substituents, which involves the oxidation of related pyridine derivatives. google.com While this example does not directly involve this compound, it demonstrates the general principle of oxidizing substituents on a pyridine ring to form carboxylic acids. The synthesis of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives also showcases the manipulation of functional groups on a substituted phenyl ring, which is analogous to the functionalization of the pyridine ring in the title compound. mdpi.com

Condensation and Alkylation Reactions at the Methyl Group

The methyl group of 4-methylpyridine (B42270) derivatives can undergo condensation and alkylation reactions, although the presence of the electron-withdrawing nitro group in this compound can influence its reactivity. The direct C-4 alkylation of pyridines has historically been a challenge due to issues with regioselectivity and overalkylation. nih.gov However, methods have been developed to achieve selective alkylation at this position.

One approach involves the use of a blocking group to direct Minisci-type decarboxylative alkylation to the C-4 position. nih.gov While this specific methodology was demonstrated on pyridine itself, the principles could potentially be adapted for substituted pyridines. Another study details the multicomponent synthesis of unsymmetrical derivatives of 4-methyl-substituted 5-nitropyridines, which involves condensation reactions. mdpi.com These reactions highlight the utility of the methyl group as a reactive site for building more complex molecular architectures.

The reactivity of the methyl group is influenced by the electronic nature of the pyridine ring. The electron-withdrawing nitro group at the 2-position and the chloro group at the 5-position decrease the electron density of the ring, which can affect the acidity of the methyl protons and their susceptibility to deprotonation, a key step in many condensation and alkylation reactions.

Reactivity of the Pyridine Nitrogen Atom

N-Oxidation and N-Alkylation Pathways

The nitrogen atom of the pyridine ring in this compound is a nucleophilic center and can undergo reactions such as N-oxidation and N-alkylation.

N-Oxidation: The oxidation of the pyridine nitrogen to form a pyridine N-oxide is a common transformation. uoanbar.edu.iq This reaction is typically carried out using peracids, such as peracetic acid or perbenzoic acid. uoanbar.edu.iq The resulting N-oxide has altered electronic properties compared to the parent pyridine. The formation of 2-chloro-5-methyl-4-nitropyridine (B1589938) N-oxide has been reported, and this compound is available commercially. chemicalbook.comnih.govechemi.comavantorsciences.combldpharm.com The presence of the N-oxide group can influence the reactivity of the other substituents on the pyridine ring.

N-Alkylation: The pyridine nitrogen can also be alkylated using various alkylating agents. This reaction introduces a positive charge on the nitrogen atom, forming a pyridinium (B92312) salt. The quaternization of the nitrogen can further activate the pyridine ring towards nucleophilic attack.

Coordination Chemistry with Metal Centers (Non-Biological Ligand Design)

Pyridine and its derivatives are well-known ligands in coordination chemistry, capable of binding to a wide range of metal centers through the lone pair of electrons on the nitrogen atom. nih.gov The coordination of this compound to metal centers can be utilized in the design of non-biological catalysts and functional materials.

The electronic properties of the pyridine ring, which are influenced by the chloro, methyl, and nitro substituents, will affect the donor ability of the nitrogen atom and the stability of the resulting metal complexes. The electron-withdrawing nitro group, in particular, will decrease the basicity of the pyridine nitrogen, making it a weaker ligand compared to unsubstituted pyridine. However, this property can be advantageous in certain catalytic applications where fine-tuning of the electronic environment around the metal center is desired.

The field of coordination chemistry has seen the development of a vast array of metal complexes with pyridine-based ligands for applications in catalysis, including cross-coupling reactions. nih.govrsc.org While specific studies on the coordination chemistry of this compound are not extensively detailed in the provided search results, the general principles of pyridine coordination chemistry are well-established and applicable. The design of ligands for specific catalytic processes often involves the strategic placement of substituents on the pyridine ring to modulate steric and electronic properties. nih.gov

Rearrangement Reactions and Isomerization Pathways

Detailed investigations into the rearrangement and isomerization pathways of this compound are not available in the current body of scientific literature. General principles of pyridine chemistry suggest that such transformations are possible under thermal or photochemical conditions, but specific studies on this compound are lacking.

Pericyclic reactions, including sigmatropic shifts and electrocyclic processes, are well-established in organic chemistry for conjugated systems. libretexts.orgmasterorganicchemistry.com These reactions are governed by the principles of orbital symmetry and can lead to complex structural rearrangements. libretexts.orgmasterorganicchemistry.com For instance, electrocyclic reactions involve the intramolecular cyclization of a conjugated polyene to form a cyclic compound, with a characteristic stereochemical outcome depending on the reaction conditions (thermal or photochemical). libretexts.org Sigmatropic rearrangements involve the migration of a sigma bond across a π-system. rsc.org

However, there are no specific studies or experimental data in the reviewed literature that document the occurrence or exploration of sigmatropic shifts or electrocyclic reactions for this compound. Consequently, no data tables or detailed research findings on these processes for the specified compound can be presented.

Pyridyne intermediates are highly reactive species derived from pyridine by the formal removal of two substituents, resulting in a triple bond within the ring. They are known to undergo various cycloaddition and nucleophilic addition reactions. The generation of pyridynes from halopyridines is a known synthetic strategy.

Computational and Theoretical Investigations of 5 Chloro 4 Methyl 2 Nitropyridine

Electronic Structure and Molecular Orbital Theory

This area focuses on the arrangement of electrons within the molecule and how this dictates its chemical behavior.

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Reactivity Prediction

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between the HOMO and LUMO is a crucial parameter for determining molecular stability and reactivity. A smaller gap generally suggests higher reactivity. For 5-Chloro-4-methyl-2-nitropyridine, a detailed analysis would provide the energies of these orbitals and a map of their spatial distribution, indicating the likely sites for nucleophilic and electrophilic attack.

Charge Distribution and Electrostatic Potential Maps (MEP)

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution on the surface of a molecule. It helps to predict regions that are rich or poor in electrons. Red-colored areas on an MEP map typically indicate negative electrostatic potential, highlighting regions prone to electrophilic attack. Conversely, blue-colored areas represent positive electrostatic potential, indicating sites susceptible to nucleophilic attack. An MEP analysis of this compound would be instrumental in understanding its intermolecular interactions.

Spectroscopic Property Prediction and Correlation

Computational methods can simulate various types of spectra, which can then be compared with experimental data to confirm the molecular structure and understand its vibrational and electronic properties.

Computational NMR Chemical Shift and Coupling Constant Prediction

Theoretical calculations can predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants. These predicted values are valuable for assigning the signals in experimental NMR spectra and confirming the structural assignments of the molecule.

Vibrational (IR, Raman) and Electronic (UV-Vis) Spectra Simulation

Computational simulations of infrared (IR), Raman, and ultraviolet-visible (UV-Vis) spectra provide a theoretical basis for the observed experimental spectra. The calculated vibrational frequencies can be assigned to specific bond stretches, bends, and torsions within the molecule. Simulated UV-Vis spectra can help in understanding the electronic transitions occurring within the molecule upon absorption of light.

Reaction Mechanism Elucidation through Quantum Chemical Methods

Quantum chemical calculations can be employed to study the pathways of chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states, intermediates, and activation energies. This information is vital for understanding the kinetics and thermodynamics of reactions, such as nucleophilic aromatic substitution, which is common for this class of compounds.

In the absence of specific published research for this compound, the detailed data tables and in-depth research findings required for a comprehensive article on its computational and theoretical investigations cannot be provided at this time. Further experimental and theoretical studies are necessary to elucidate the specific properties of this compound.

Transition State Characterization and Energy Barrier Calculations

The reactivity of this compound is largely dictated by the energetics of its reaction pathways, particularly in nucleophilic aromatic substitution (SNAr) reactions where the chlorine atom is displaced. The transition state is the highest energy point on the reaction coordinate, and its structure and energy determine the kinetic feasibility of a reaction.

Computational methods, primarily DFT, are used to locate and characterize the transition state structures for reactions involving substituted pyridines. In an SNAr reaction, the electron-withdrawing nitro group activates the pyridine (B92270) ring, making the carbon atom attached to the chlorine susceptible to nucleophilic attack. The reaction can proceed through a stepwise mechanism involving a stable intermediate (a Meisenheimer complex) or a concerted mechanism where bond formation and bond breaking occur simultaneously in a single transition state. Computational studies on related nitroaryl systems have shown that both pathways are possible, and the operative mechanism can depend on the nucleophile, leaving group, and substituents. nih.govsigmaaldrich.com

Table 1: Representative Calculated Activation Energies for SNAr Reactions on Related Nitroaromatic Compounds

| Reactant | Nucleophile | Mechanism | Calculated Activation Energy (kcal/mol) | Reference |

| 5,7-Dinitroquinazoline | Methylamine | Concerted | 18.1 | nih.gov |

| 1,3,5-Trinitrobenzene | OH⁻ | Stepwise | ~15-20 (calculated range) | N/A |

| 1-Chloro-2,4-dinitrobenzene | Aniline | Stepwise | ~12-16 (calculated range) | nih.gov |

| para-Substituted Nitroaryls | F⁻ | Concerted | Varies with substituent | sigmaaldrich.com |

Note: This table presents data for analogous compounds to illustrate typical energy barriers. The values are approximate and depend on the level of theory and computational model used.

Reaction Pathways and Energy Profiles

Mapping the entire reaction pathway provides a detailed picture of the chemical transformation. A reaction energy profile plots the potential energy of the system against the reaction coordinate, a parameter that represents the progress of the reaction from reactants to products.

For the SNAr reaction of this compound, the profile would typically show:

Reactants: The initial state of this compound and the incoming nucleophile.

Transition State 1 (TS1): The energy maximum corresponding to the nucleophilic attack on the carbon bearing the chlorine atom.

Meisenheimer Intermediate: A potential energy minimum corresponding to the formation of a negatively charged σ-complex. This intermediate is stabilized by the delocalization of the negative charge, aided by the electron-withdrawing nitro group. In some cases, this intermediate may not be a true minimum on the potential energy surface, leading to a concerted reaction. nih.gov

Transition State 2 (TS2): The energy barrier for the expulsion of the chloride leaving group from the intermediate.

Products: The final state, consisting of the substituted pyridine and the chloride ion.

DFT calculations are employed to optimize the geometries of the reactants, products, intermediates, and transition states along this path, thus constructing a complete energy profile.

Solvent Effects on Reaction Energetics and Kinetics

Solvents can dramatically influence reaction rates and even alter reaction mechanisms. researchgate.net Computational chemistry accounts for these effects using two primary models:

Implicit Solvation Models: The solvent is treated as a continuous medium with a defined dielectric constant. This approach is computationally efficient and often sufficient to capture general electrostatic effects. nih.gov

Explicit Solvation Models: Individual solvent molecules are included in the calculation. This is more computationally intensive but can capture specific interactions like hydrogen bonding between the solvent and the reacting species. researchgate.net

For SNAr reactions, the transition state and any charged intermediates are typically more polar than the neutral reactants. Therefore, polar solvents are expected to stabilize the transition state more than the reactants, lowering the activation energy and accelerating the reaction. However, if the reactants are also strongly solvated, the net effect can be a decrease in the reaction rate. nih.gov Computational studies can quantify these effects by calculating reaction energy profiles in different simulated solvent environments, providing insights into how solvent choice can be used to optimize reaction conditions. sigmaaldrich.com

Table 2: Illustrative Example of Solvent Effects on a Model SNAr Reaction Barrier

| Solvent | Dielectric Constant (ε) | Relative Activation Energy (kcal/mol) |

| Gas Phase | 1 | 0 (Reference) |

| Toluene | 2.4 | -2.5 |

| Dichloromethane | 8.9 | -5.0 |

| Acetonitrile | 37.5 | -7.8 |

| Water | 78.4 | -9.2 |

Note: This table shows a hypothetical trend for a typical SNAr reaction where a polar transition state is stabilized by polar solvents. Actual values are highly system-dependent.

Aromaticity Analysis and Stability Assessment (e.g., NICS Calculations)

Aromaticity is a key concept linked to the stability and electronic properties of cyclic molecules. One of the most widely used computational methods to quantify aromaticity is the Nucleus-Independent Chemical Shift (NICS). acs.org NICS calculations involve placing a "ghost" atom (a probe with no electrons or nucleus) at a specific point, typically at the geometric center of the ring (NICS(0)) or 1 Å above it (NICS(1)), and calculating the magnetic shielding at that point. acs.org

Negative NICS values indicate diatropic ring currents and are characteristic of aromatic systems.

Positive NICS values indicate paratropic ring currents and are characteristic of anti-aromatic systems.

NICS values near zero suggest a non-aromatic system.

For this compound, the aromaticity of the pyridine ring is influenced by its substituents. The nitro group is a strong electron-withdrawing group, while the chloro group is also electron-withdrawing via induction but can be a weak π-donor. The methyl group is a weak electron-donating group. The interplay of these groups affects the π-electron delocalization in the ring. Studies on other substituted benzenes and pyridines have shown that strong electron-withdrawing or electron-donating substituents can disrupt the symmetry of the π-system, leading to a decrease in aromaticity (less negative NICS values) compared to the unsubstituted parent ring. acs.orgchemicalbook.com

Table 3: Representative NICS(1) Values for Pyridine and Related Substituted Rings

| Compound | NICS(1) Value (ppm) | Aromatic Character | Reference |

| Benzene | -10.1 | Aromatic | acs.org |

| Pyridine | -9.7 | Aromatic | acs.org |

| Nitropyridine (isomer dependent) | ~ -7 to -9 | Aromatic (slightly reduced) | researchgate.net |

| Chloropyridine (isomer dependent) | ~ -8 to -9 | Aromatic (slightly reduced) | acs.org |

| Nitroaniline (isomer dependent) | Varies | Aromatic (modulated by solvent) | chemicalbook.com |

Note: This table provides typical NICS(1) values for related compounds to illustrate substituent effects. The exact NICS value for this compound would require a specific calculation.

Intermolecular Interactions and Supramolecular Chemistry (e.g., π-hole, σ-hole interactions)

The specific arrangement of atoms and functional groups in this compound creates distinct regions of positive and negative electrostatic potential on its surface, which govern its non-covalent interactions.

σ-hole Interactions (Halogen Bonding): A σ-hole is a region of positive electrostatic potential located on an atom along the extension of a covalent bond. nih.govnih.gov The chlorine atom in this compound possesses a σ-hole, making it capable of forming a halogen bond. This is a directional, attractive interaction between the electrophilic chlorine atom and a nucleophilic region (like a lone pair on an oxygen or nitrogen atom) of another molecule.

π-hole Interactions: A π-hole is a region of positive electrostatic potential located perpendicular to the plane of a molecule, often associated with electron-deficient aromatic rings or electron-withdrawing groups. nih.gov this compound is expected to exhibit two significant π-hole interactions:

On the Pyridine Ring: The strong electron-withdrawing effect of the nitro group and the chlorine atom makes the entire π-system of the pyridine ring electron-deficient and thus a potential π-hole donor.

On the Nitro Group: The nitrogen atom of the nitro group itself possesses a highly positive π-hole. This interaction is particularly significant and has been shown in computational studies of other nitroaromatic compounds to have interaction energies of around -5 kcal/mol with lone-pair donors.

These directional σ-hole and π-hole interactions are crucial in determining the crystal packing of the molecule and its ability to bind to biological targets, forming the basis of its supramolecular chemistry.

Table 4: Summary of Potential Intermolecular Interactions and Typical Calculated Energies

| Interaction Type | Donor | Acceptor | Typical Energy (kcal/mol) | Reference |

| Halogen Bond (σ-hole) | Chlorine atom | Lewis Base (e.g., N, O) | -2 to -5 | nih.gov |

| π-hole Interaction | Nitro Group (N atom) | Lewis Base (e.g., O, S) | -3 to -6 | |

| π-hole Interaction | Pyridine Ring | Anion or Lewis Base | -2 to -11 (highly variable) | |

| π-π Stacking | Pyridine Ring | Another Aromatic Ring | -1 to -3 |

Note: Energies are context-dependent and vary with the specific interacting partners and the computational method used. This table is illustrative based on data for analogous functional groups.

Information Deficit on the Applications of this compound in Advanced Materials and Catalysis

Following a comprehensive search of scientific literature and chemical databases, there is a significant lack of available information regarding the specific applications of the chemical compound This compound in the requested fields of advanced materials and non-biological catalysis.

The investigation sought to detail the compound's role as a precursor in the synthesis of specialized polymers, optoelectronic materials, and conductive materials, as well as its use in ligand design for homogeneous catalysis and the construction of Metal-Organic Frameworks (MOFs).

For instance, literature points to some related nitropyridine derivatives being used as intermediates in the pharmaceutical or agrochemical industries, but these applications fall outside the strict scope of the requested article on advanced materials and catalysis. Similarly, while the general fields of polymer science, optoelectronics, and catalysis are rich with pyridine-based structures, no specific studies directly implicating the this compound isomer in these advanced applications were found.

Therefore, it is not possible to construct the requested detailed article focusing on the specified applications of this compound without resorting to speculation or incorrectly applying data from other isomers. The scientific record, as accessible through the conducted searches, appears to be silent on its utility in these specific areas of material science and catalysis.

Applications and Utility As a Versatile Synthetic Building Block

Intermediate in the Synthesis of Fine Chemicals and Agrochemical Precursors

5-Chloro-4-methyl-2-nitropyridine serves as a crucial intermediate in the synthesis of a range of fine chemicals and precursors for the agrochemical industry. The presence of the nitro group, which can be readily reduced to an amino group, and the chloro substituent, which is susceptible to nucleophilic displacement, allows for the sequential introduction of diverse functionalities.

For instance, its isomer, 2-Chloro-4-methyl-5-nitropyridine (B1210972), is a key intermediate in the synthesis of certain pesticides. guidechem.com The synthesis of this isomer often starts from 2-amino-4-methylpyridine, which undergoes nitration, hydrolysis, and subsequent chlorination. guidechem.com This highlights the general importance of chloro-nitro-methyl-substituted pyridines in the agrochemical sector. While direct and extensive public data on the specific use of this compound in commercial agrochemicals is limited, its structural motifs are indicative of its potential in this area. The general reactivity of such compounds, where the nitro group acts similarly to a halogen and can be easily substituted, makes them valuable for creating derivatives with altered properties for use as fine chemicals. guidechem.com

Role as a Model Compound for Understanding Heterocyclic Reactivity

The reactivity of the pyridine (B92270) ring is significantly influenced by its substituents. Halogenated and nitrated pyridines are classic substrates for studying nucleophilic aromatic substitution (SNAr) reactions. The interplay between the electron-withdrawing nitro and chloro groups and the electron-donating methyl group in this compound makes it an interesting, though less commonly cited, model for investigating these fundamental reactions.

Studies on related isomers provide insight into the expected reactivity. For example, the nitro group on the pyridine ring exhibits halogen-like properties and is readily replaced by nucleophilic reagents. guidechem.com The introduction of a halogen, such as the chloro group in this compound, further increases the molecular polarity and provides a handle for introducing other substituents through halogen conversion. guidechem.com This dual reactivity at both the nitro- and chloro-substituted positions offers a platform to study regioselectivity and reaction kinetics in polysubstituted heterocyclic systems.

Integration into Complex Multistep Organic Syntheses

The utility of a building block is ultimately demonstrated by its successful incorporation into the synthesis of complex target molecules. While specific, high-profile examples of the integration of this compound into lengthy total syntheses are not widely reported in readily accessible literature, its structural isomer, 2-chloro-5-methyl-4-nitro-pyridine-1-oxide, is a precursor in the synthesis of the MR antagonist Finerenone. google.com This synthesis involves the hydrogenation of the nitro-N-oxide to yield 2-chloro-5-methyl-4-pyridinamine, which is then further transformed. google.com

The general synthetic pathway for a related isomer, 2-Chloro-4-methyl-5-nitropyridine, involves a three-step process of nitration, hydrolysis, and chlorination starting from 2-amino-4-methylpyridine. guidechem.com This demonstrates a typical synthetic sequence where such building blocks are prepared and then utilized for further derivatization.

The table below summarizes some of the key reactions and transformations involving chloro-nitro-methyl-substituted pyridines, illustrating their versatility in multistep synthesis.

| Starting Material | Reagents and Conditions | Product | Application/Significance |

| 2-amino-4-methylpyridine | 1. Conc. H₂SO₄, fuming HNO₃, 60°C; 2. Dilute H₂SO₄, NaNO₂, 0-5°C; 3. PCl₅/POCl₃, 110°C | 2-Chloro-4-methyl-5-nitropyridine | Synthesis of an important agrochemical intermediate. guidechem.com |

| 2-chloro-5-methyl-4-nitro-pyridine-1-oxide | H₂, Platinum catalyst | 2-chloro-5-methyl-4-pyridinamine | Intermediate in the synthesis of Finerenone. google.com |

This data underscores the role of this class of compounds as pivotal intermediates, enabling the construction of more elaborate and functionally rich molecules for various applications.

Advanced Analytical Methodologies for Comprehensive Characterization

High-Resolution Mass Spectrometry for Structural Confirmation and Mechanistic Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the characterization of 5-Chloro-4-methyl-2-nitropyridine. It provides an extremely accurate mass measurement of the parent ion, which allows for the determination of its elemental formula, distinguishing it from other compounds with the same nominal mass.

Key Applications:

Structural Confirmation: By yielding a high-resolution mass, HRMS can confirm the elemental composition of C₆H₅ClN₂O₂.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the protonated molecule would reveal characteristic fragmentation patterns. The elucidation of these fragmentation pathways, such as the loss of the nitro group (NO₂) or chlorine (Cl), provides definitive structural evidence and helps differentiate it from its isomers.

While specific experimental HRMS data for this compound is not published, analysis of related compounds like 2-chloro-4-methyl-5-nitropyridine (B1210972) serves as a proxy for expected behavior. sigmaaldrich.com

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR for Polymorphism)

Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for elucidating the precise connectivity of atoms in a molecule. For this compound, a combination of 1D and 2D NMR techniques would provide a complete picture of its molecular skeleton.

¹H NMR: Would show distinct signals for the two aromatic protons and the methyl group protons. Their chemical shifts and coupling constants would be indicative of their positions on the pyridine (B92270) ring relative to the electron-withdrawing nitro and chloro substituents.

¹³C NMR: Would identify all six unique carbon atoms in the molecule, including the methyl carbon and the five carbons of the pyridine ring. chemicalbook.com The chemical shifts would be heavily influenced by the attached functional groups.

2D NMR (COSY, HSQC, HMBC): These experiments are crucial for unambiguously assigning the proton and carbon signals.

COSY (Correlation Spectroscopy) would establish the coupling between adjacent aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range couplings between protons and carbons (2-3 bonds away), which is essential for confirming the substitution pattern on the pyridine ring.

Solid-State NMR: In cases where polymorphism (the ability of a solid material to exist in multiple crystalline forms) is suspected, solid-state NMR becomes a powerful tool. It can distinguish between different polymorphic forms by detecting subtle changes in chemical shifts and relaxation times that arise from different packing arrangements in the crystal lattice. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Data for this compound (Note: This is a predictive table based on general principles, not experimental data.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| H-3 | 8.0 - 8.3 | - |

| H-6 | 8.5 - 8.8 | - |

| -CH₃ | 2.4 - 2.6 | 18 - 22 |

| C-2 | - | 148 - 152 |

| C-3 | - | 125 - 129 |

| C-4 | - | 140 - 144 |

| C-5 | - | 130 - 134 |

X-Ray Crystallography for Solid-State Structural Determination and Intermolecular Interactions

Single-crystal X-ray diffraction provides the most definitive structural information, offering a three-dimensional map of atomic positions in the solid state. For this compound, this technique would confirm the planar structure of the pyridine ring and the precise bond lengths and angles between all atoms.

Key Insights from X-ray Crystallography:

Unambiguous Structure: It provides absolute confirmation of the isomeric form.

Conformational Details: The orientation of the nitro group relative to the pyridine ring can be determined.

Intermolecular Interactions: Analysis of the crystal packing reveals non-covalent interactions such as C-H···O or C-H···N hydrogen bonds and π-π stacking, which govern the material's bulk properties. nih.govresearchgate.net

Studies on isomers like 2-chloro-5-methyl-3-nitropyridine (B188117) have demonstrated the power of this technique in revealing detailed structural parameters and stabilizing intermolecular forces within the crystal lattice. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. Each functional group has characteristic vibrational frequencies, making these techniques excellent for structural confirmation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by strong absorption bands corresponding to the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), typically found in the 1500-1600 cm⁻¹ and 1300-1400 cm⁻¹ regions, respectively. Other key peaks would include C-H stretching of the methyl group and aromatic ring, C=N and C=C stretching vibrations of the pyridine ring, and the C-Cl stretching vibration at lower frequencies.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. This technique is particularly useful for studying molecular structure and can be applied to both solid and solution samples. nih.govnih.gov

Computational methods are often used alongside experimental spectroscopy to calculate theoretical vibrational frequencies, which aids in the precise assignment of the observed spectral bands. rsc.orghacettepe.edu.tr

Table 2: Characteristic Vibrational Frequencies for this compound (Based on typical ranges for related compounds)

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

|---|---|---|

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1345 - 1385 |

| Aromatic C=C/C=N | Ring Stretching | 1400 - 1610 |

| C-H (Aromatic) | Stretching | 3000 - 3100 |

| C-H (Methyl) | Stretching | 2850 - 3000 |

Chromatographic Techniques for High-Resolution Separation and Purity Profiling

Chromatographic methods are essential for separating this compound from starting materials, by-products, and isomers, thereby ensuring the purity of the analyzed sample.

High-Performance Liquid Chromatography (HPLC): HPLC, particularly reverse-phase HPLC, is the standard method for assessing the purity of non-volatile organic compounds. A suitable method would be developed using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient. A UV detector would be used for quantification, as the nitroaromatic chromophore absorbs strongly in the UV region. The retention time is a characteristic property under specific conditions, and the peak area provides a quantitative measure of purity.

Gas Chromatography (GC): For compounds that are thermally stable and volatile, GC is an effective separation technique. sigmaaldrich.com this compound, with a likely boiling point that allows for GC analysis, can be profiled for purity. When coupled with a mass spectrometer (GC-MS), this technique provides separation and structural identification simultaneously, making it a powerful tool for analyzing reaction mixtures and identifying trace impurities.

The development of a robust chromatographic method is a prerequisite for providing reliable material for all other analytical characterizations.

Future Research Directions and Emerging Perspectives

Exploration of Novel and Sustainable Synthetic Pathways for 5-Chloro-4-methyl-2-nitropyridine

Traditional synthetic routes for nitropyridines often involve harsh conditions and the use of hazardous reagents. guidechem.com The future of chemical manufacturing demands a shift towards greener, more sustainable practices. Research in this area will likely focus on several key strategies:

Multicomponent Reactions (MCRs): MCRs offer a streamlined approach to complex molecules by combining three or more reactants in a single step, which enhances efficiency and reduces waste. rasayanjournal.co.innih.gov The development of a one-pot synthesis for this compound from simple, readily available precursors would represent a significant advancement. mdpi.com

Catalytic Methods: The use of catalysts is a cornerstone of green chemistry, as it can lower activation energies, increase selectivity, and reduce the need for stoichiometric reagents. biosynce.com Future work could explore novel metal-based or organocatalysts for the chlorination and nitration steps, potentially allowing for milder reaction conditions. bhu.ac.in For instance, developing a robust catalytic system for the direct C-H activation and functionalization of a 4-methylpyridine (B42270) precursor would be a highly atom-economical approach.

Alternative Energy Sources: Microwave-assisted and ultrasonic synthesis have emerged as powerful tools in green chemistry, often leading to dramatically reduced reaction times, higher yields, and purer products. rasayanjournal.co.innih.govnih.gov Applying these technologies to the synthesis of this compound could offer substantial improvements in efficiency and environmental impact over conventional heating methods.

Bio-inspired Synthesis: While more speculative, the enzymatic synthesis of functionalized pyridines is a long-term goal that aligns with the principles of green chemistry. The discovery or engineering of enzymes capable of regioselective nitration or chlorination on a pyridine (B92270) scaffold would be a groundbreaking development.

| Sustainable Approach | Potential Advantages for Synthesizing this compound | Key Research Challenge |

|---|---|---|

| Multicomponent Reactions (MCRs) | Increased atom economy, reduced waste, simplified purification, shorter synthesis time. nih.govmdpi.com | Designing a convergent one-pot reaction with high regioselectivity for the chloro and nitro groups. |

| Novel Catalysis | Use of less hazardous reagents, milder reaction conditions, reusability of catalysts, high selectivity. biosynce.combhu.ac.in | Identifying a catalyst that is both highly active and selective for the specific positions on the pyridine ring. |

| Microwave/Ultrasound-Assisted Synthesis | Rapid heating, significantly shorter reaction times, improved yields, and often cleaner reactions. rasayanjournal.co.innih.gov | Optimizing reaction parameters (temperature, time, power) and ensuring scalability. |

Development of Asymmetric Transformations and Chiral Derivatization

The introduction of chirality into molecules is of paramount importance, particularly in pharmaceutical and agrochemical research. While this compound is itself achiral, it serves as a valuable scaffold for the synthesis of chiral derivatives. Future research will likely explore:

Asymmetric Reduction: The reduction of the nitro group to an amine is a common transformation. Developing catalytic asymmetric methods for this reduction would yield chiral 2-amino-5-chloro-4-methylpyridine, a valuable building block for synthesizing enantiomerically pure compounds.

Chiral Derivatizing Agents (CDAs): Derivatives of this compound, such as the corresponding amino- or hydroxyl- compounds, can be reacted with CDAs. mdpi.comnih.gov This creates diastereomeric pairs that can be separated using standard chromatographic techniques, providing a route to enantiomerically pure materials. mdpi.com Research into new, more efficient CDAs tailored for pyridine-based structures is an active area of investigation. nih.govtcichemicals.com

Stereoselective Reactions at the Methyl Group: While challenging, the development of methods for the enantioselective functionalization of the 4-methyl group would open up new synthetic possibilities, creating a chiral center directly on the pyridine-containing scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms

Flow chemistry, or continuous flow synthesis, offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and greater scalability. nih.gov The integration of this compound synthesis into flow platforms is a promising future direction. researchgate.net

Key areas for development include:

Continuous Nitration and Chlorination: Nitration reactions, in particular, are often highly exothermic and can be hazardous on a large scale in batch reactors. A flow setup allows for precise control of temperature and reaction time, minimizing the formation of byproducts and improving safety.

Automated Multi-step Synthesis: By connecting multiple flow reactors in sequence, a fully automated, multi-step synthesis starting from basic precursors to the final product and its derivatives could be realized. This would enable rapid library synthesis for drug discovery and process optimization. The synthesis of various pyridine derivatives has already been shown to be superior in continuous flow setups compared to batch processes. nih.gov

Unexplored Reactivity Profiles and Novel Reaction Discoveries

The reactivity of this compound is primarily dictated by the electron-withdrawing nature of the nitro and chloro groups, which activates the pyridine ring for nucleophilic substitution. However, modern synthetic organic chemistry provides a vast toolbox for exploring new transformations.

Future research could focus on:

Cross-Coupling Reactions: While nucleophilic aromatic substitution of the chloro group is common, the use of modern cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira) to form new carbon-carbon and carbon-heteroatom bonds at this position remains relatively unexplored for this specific substrate. This would vastly expand the range of accessible derivatives.

C-H Functionalization: Direct functionalization of the C-H bond at the 3- or 6-position of the pyridine ring would be a highly efficient way to introduce new substituents without the need for pre-functionalized starting materials.

Transformations of the Nitro Group: Beyond simple reduction, the nitro group can participate in a range of other transformations, such as radical reactions or cycloadditions. Investigating this untapped potential could lead to the discovery of entirely new molecular scaffolds.

Domino and Cascade Reactions: Designing novel domino reactions, where a single event triggers a cascade of bond-forming transformations, could provide rapid access to complex polycyclic structures from this compound. rsc.org

Potential in Emerging Fields of Material Science, Sensing, and Green Chemical Engineering

The unique electronic properties of the pyridine ring, modified by its substituents, make this compound an interesting building block for advanced materials and applications.

Material Science: Pyridine derivatives can be incorporated into polymer backbones to create materials with specific properties, such as biodegradability or thermal stability. biosynce.com The title compound could serve as a monomer or an additive to create functional polymers, potentially for applications in electronics or optics.

Sensing: Pyridine-containing molecules have been successfully developed as fluorescent chemosensors for detecting various analytes, including metal ions and anions. nih.govmdpi.comresearchgate.net By functionalizing this compound with fluorophores and binding sites, novel sensors with high sensitivity and selectivity could be designed. nih.govbohrium.com The electron-deficient nature of the ring could be advantageous in designing probes for electron-rich species.

Green Chemical Engineering: Pyridine and its derivatives can act as catalysts or green solvents in certain chemical processes. biosynce.com Research into derivatives of this compound could lead to the development of new, recyclable catalysts or specialized solvents that help reduce the environmental footprint of chemical manufacturing.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 5-chloro-4-methyl-2-nitropyridine?

- Methodology : A two-step approach is commonly employed:

Nitration : Introduce the nitro group at the 2-position of a methyl-substituted pyridine precursor using mixed acid (HNO₃/H₂SO₄). Temperature control (0–5°C) minimizes side reactions.

Chlorination : Use PCl₅ or POCl₃ as chlorinating agents under reflux conditions (110–120°C) to substitute the hydroxyl or amino group at the 5-position. Orthogonal experimental designs (e.g., varying molar ratios, solvents) optimize yields .

- Characterization : Confirm purity via HPLC (>95.0%) and structure via IR (C-NO₂ stretch at ~1520 cm⁻¹), NMR (pyridine ring proton shifts at δ 8.5–9.0 ppm), and MS (m/z 172.57) .

Q. What safety protocols are critical when handling this compound?

- Personal Protection : Use nitrile gloves (EN 374 standard), sealed goggles (EN 166), and lab coats. Respiratory protection (NIOSH-certified N95 masks) is required during aerosol-generating steps .

- Storage : Store in airtight containers under dry, inert conditions (N₂ atmosphere) to prevent decomposition. Avoid proximity to reducing agents or strong bases due to potential exothermic reactions .

Advanced Research Questions

Q. How can reaction mechanisms for nitration and chlorination steps be validated experimentally?

- Mechanistic Probes :

- Isotopic Labeling : Use ¹⁵N-labeled HNO₃ to track nitro group incorporation via MS/MS fragmentation patterns.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-determining steps (e.g., electrophilic aromatic substitution vs. radical pathways) .

- Computational Modeling : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) predict regioselectivity by comparing activation energies for nitration at different pyridine positions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.